An In-Depth Technical Guide to the Synthesis of p-(2-Bromo)vinyl Anisole from Anisole
An In-Depth Technical Guide to the Synthesis of p-(2-Bromo)vinyl Anisole from Anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable multi-step synthetic pathway for the preparation of p-(2-Bromo)vinyl Anisole, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances, starting from the readily available raw material, anisole.[1] The synthesis involves the initial conversion of anisole to an intermediate aldehyde, followed by a two-step olefination and reduction sequence. Alternative approaches are also discussed.
Introduction
p-(2-Bromo)vinyl Anisole, also known as (E)-1-(2-Bromovinyl)-4-methoxybenzene, is a versatile organic compound with the chemical formula C₉H₉BrO.[2][3][4] Its utility as a precursor in various organic transformations makes a clear and efficient synthetic route highly desirable for researchers in organic synthesis and medicinal chemistry. This guide provides detailed experimental protocols and data for a reliable synthesis of this target molecule.
Recommended Synthetic Pathway: Formylation, Corey-Fuchs Reaction, and Selective Reduction
The most efficient and controllable pathway for the synthesis of p-(2-Bromo)vinyl Anisole from anisole involves a three-step process:
-
Vilsmeier-Haack Formylation of anisole to produce p-anisaldehyde.
-
Corey-Fuchs Reaction of p-anisaldehyde to yield 1-(2,2-dibromoethenyl)-4-methoxybenzene.
-
Selective Hydrodebromination to afford the final product, p-(2-Bromo)vinyl Anisole.
This pathway is advantageous due to the high yields and selectivity achievable in each step.
Step 1: Vilsmeier-Haack Formylation of Anisole to p-Anisaldehyde
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds like anisole. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol:
A detailed protocol for the Vilsmeier-Haack formylation of anisole is as follows:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
After the addition is complete, add anisole dropwise to the reaction mixture.
-
The reaction is then stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and water, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
The product, p-anisaldehyde, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [5] |
| Reaction Temperature | 0-10 °C (reagent addition), then room temperature or gentle heating | [6] |
| Reaction Time | 2-4 hours | [6] |
Step 2: Corey-Fuchs Reaction of p-Anisaldehyde
The Corey-Fuchs reaction is a two-step process that converts aldehydes into terminal alkynes, with a gem-dibromoalkene as a key intermediate.[7][8][9][10][11] In this synthesis, we will isolate the intermediate, 1-(2,2-dibromoethenyl)-4-methoxybenzene.
Experimental Protocol:
A representative procedure for the Corey-Fuchs reaction on an aromatic aldehyde is as follows:[11]
-
To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (CBr₄) portion-wise.
-
Stir the resulting mixture at 0 °C for a short period.
-
Add a solution of p-anisaldehyde in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction mixture is then worked up by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.
-
After filtration, the filtrate is concentrated and the crude product, 1-(2,2-dibromoethenyl)-4-methoxybenzene, is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [11] |
| Molar Ratio (p-anisaldehyde:CBr₄:PPh₃) | 1 : 1.5 : 3 | [11] |
| Reaction Temperature | 0 °C to room temperature | [11] |
| Reaction Time | Overnight | [11] |
Step 3: Selective Hydrodebromination
The final step involves the selective reduction of the gem-dibromoalkene to the desired (E)-vinyl bromide. This can be achieved using various reducing agents, with methods that favor the formation of the E-isomer being preferred.
Experimental Protocol:
A general procedure for the selective hydrodebromination of a gem-dibromoalkene is as follows:[12]
-
To a solution of 1-(2,2-dibromoethenyl)-4-methoxybenzene in a suitable solvent (e.g., tetrahydrofuran or ethanol), add a reducing agent.
-
Catalytic amounts of a transition metal complex (e.g., a palladium catalyst) in the presence of a hydride source (e.g., Bu₃SnH) can be effective for stereoselective reduction.[12]
-
Alternatively, metal-mediated reductions using indium or samarium diiodide can also be employed, with the choice of metal influencing the stereoselectivity.[13]
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the final product, p-(2-Bromo)vinyl Anisole.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Moderate to excellent yields are reported for similar substrates. | [12] |
| Stereoselectivity | The choice of reducing system is crucial for achieving high (E)-selectivity. | [12][13] |
Alternative Synthetic Pathway: Friedel-Crafts Acylation and Wittig Reaction
An alternative route to p-(2-Bromo)vinyl Anisole involves the Friedel-Crafts acylation of anisole to form p-methoxyacetophenone, followed by a Wittig-type reaction.
Step 1: Friedel-Crafts Acylation of Anisole
This reaction introduces an acetyl group at the para position of the anisole ring.
Experimental Protocol:
A typical procedure for the Friedel-Crafts acylation of anisole is as follows:[14]
-
To a suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., toluene) at 0-15 °C, add anisole.
-
Then, add acetyl chloride dropwise at 0-5 °C.
-
The reaction mixture is stirred for a specified period, and then quenched by pouring it into ice water.
-
The organic layer is separated, washed, and the solvent is removed.
-
The resulting p-methoxyacetophenone can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | up to 98.5% | [14] |
| Molar Ratio (anisole:acetyl chloride:AlCl₃) | 1 : 1.04 : 1.03 | [14] |
| Reaction Temperature | 0-5 °C | [14] |
Step 2: Wittig Reaction with a Brominated Ylide
The conversion of p-methoxyacetophenone to p-(2-Bromo)vinyl Anisole would require a Wittig reaction with a brominated phosphorus ylide, such as the one derived from bromomethyltriphenylphosphonium bromide.
Experimental Protocol:
A general protocol for a Wittig reaction is as follows:[2][15]
-
In a flame-dried flask under an inert atmosphere, the phosphonium salt (e.g., bromomethyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF).
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at low temperature to generate the ylide.
-
A solution of p-methoxyacetophenone in the same solvent is then added dropwise to the ylide solution.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted, dried, and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.
Note: The direct conversion of a ketone to a bromo-vinyl group in one step via a Wittig reaction can be challenging and may result in a mixture of E/Z isomers. The Corey-Fuchs approach is generally more reliable for this transformation.
Visualization of Synthetic Pathways and Workflows
Recommended Synthetic Pathway
Caption: Recommended three-step synthesis of p-(2-Bromo)vinyl Anisole.
Experimental Workflow for Corey-Fuchs Reaction
Caption: Experimental workflow for the Corey-Fuchs reaction step.
Characterization of p-(2-Bromo)vinyl Anisole
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra will show characteristic peaks for the aromatic protons, the methoxy group, and the vinyl protons, with coupling constants indicative of the (E)-stereochemistry.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of p-(2-Bromo)vinyl Anisole (213.07 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[3]
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the ether, C=C stretching of the vinyl group, and C-H bonds of the aromatic ring.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of p-(2-Bromo)vinyl Anisole from anisole. The recommended three-step pathway involving Vilsmeier-Haack formylation, Corey-Fuchs reaction, and selective hydrodebromination offers a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data are intended to assist researchers in the successful synthesis and characterization of this important chemical intermediate.
References
- 1. sciepub.com [sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103044222A - Synthetic process of anisaldehyde - Google Patents [patents.google.com]
- 6. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
